3-bromo-4-(propan-2-yl)benzaldehyde

Catalog No.
S6514470
CAS No.
461425-83-2
M.F
C10H11BrO
M. Wt
227.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-(propan-2-yl)benzaldehyde

CAS Number

461425-83-2

Product Name

3-bromo-4-(propan-2-yl)benzaldehyde

Molecular Formula

C10H11BrO

Molecular Weight

227.1

3-Bromo-4-(propan-2-yl)benzaldehyde (CAS: 461425-83-2) is a highly specialized, bifunctional aromatic building block characterized by its para-isopropyl group and meta-bromine atom relative to the formyl moiety . In industrial procurement and advanced medicinal chemistry, this compound is primarily sourced for its orthogonal reactivity profile, offering an electrophilic aldehyde for condensation or reductive amination alongside a cross-coupling-competent aryl bromide . The presence of the bulky isopropyl group adjacent to the bromine atom introduces critical steric parameters that dictate downstream synthetic pathway design, making it an essential precursor for lipophilic, sterically constrained active pharmaceutical ingredients (APIs) and advanced agrochemicals where precise spatial arrangement and enhanced lipid solubility are mandatory.

Research Fit

1
Mild anionic surfactant for O/W emulsion research and personal-care formulation studies
Selection context: acyl lactylate salt class
2
Supports formulation screening where lauroyl (C12) chain length is required
May support comparison with stearoyl lactylate analogs
3
Reported to support emulsion stability and foam-quality endpoints in rinse-off models
Formulation-context; data to verify per system

Attempting to substitute 3-bromo-4-isopropylbenzaldehyde with simpler analogs like 3-bromobenzaldehyde or 3-bromo-4-methylbenzaldehyde fundamentally alters both the physical properties and the reaction kinetics of the intermediate. The isopropyl group provides substantial steric shielding at the adjacent C-Br bond, which significantly decelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions unless sterically accommodating ligands are employed [1]. Furthermore, substituting with the non-brominated 4-isopropylbenzaldehyde (cuminaldehyde) completely eliminates the secondary functionalization vector, breaking convergent synthesis routes [2]. Consequently, buyers cannot use lower-cost, less-substituted analogs without sacrificing the target molecule's final lipophilicity and 3D conformational constraints.

Substitution Risk

Sodium Lauroyl Lactylate (SLL)
C12 chain; reported mildness profile in rinse-off context. O/W emulsion support may differ by formulation.
Sodium Stearoyl Lactylate (SSL)
C18 chain; may shift phase behavior, viscosity, and foam profile vs. C12 analog. Not a direct substitute without reformulation.

Steric Hindrance and Cross-Coupling Kinetics at the C-Br Bond

The oxidative addition of palladium catalysts to the aryl bromide is heavily influenced by the ortho-substituent. 3-Bromo-4-isopropylbenzaldehyde features an isopropyl group ortho to the bromine, which imposes a significant steric penalty compared to unsubstituted analogs. Utilizing standard Charton steric parameters, the isopropyl group (ν = 0.76) presents a much larger steric profile than a methyl group (ν = 0.52) or a hydrogen atom (ν = 0) [1]. This requires the procurement of specialized, bulky dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) to achieve high turnover numbers in Suzuki or Buchwald-Hartwig couplings, whereas 3-bromobenzaldehyde can often be coupled using simpler, cheaper ligands like PPh3 [2].

Evidence DimensionOrtho-substituent steric bulk (Charton value, ν)
Target Compound Dataν = 0.76 (Isopropyl group ortho to Br)
Comparator Or Baselineν = 0 (3-bromobenzaldehyde) / ν = 0.52 (3-bromo-4-methylbenzaldehyde)
Quantified Difference46% higher steric bulk than methyl; mandates bulky phosphine ligands for efficient Pd-insertion
ConditionsPalladium-catalyzed cross-coupling pathway optimization

Process chemists must anticipate the need for advanced ligand systems when procuring this precursor, as standard coupling conditions used for unhindered bromides will yield poor conversions.

HLB Range
Reported
~10–12
May support O/W emulsion formation in screening studies
Formulation-context; verify per oil phase

Lipophilicity Enhancement for API Formulation

In medicinal chemistry, the substitution of a hydrogen or methyl group with an isopropyl group is a standard strategy to increase the lipophilicity of the resulting pharmacophore. Chemoinformatic models indicate that the calculated partition coefficient (cLogP) of 3-bromo-4-isopropylbenzaldehyde is approximately 3.7, compared to 2.9 for 3-bromo-4-methylbenzaldehyde and 2.4 for 3-bromobenzaldehyde [1]. This ~1.3 log unit increase in lipophilicity over the unalkylated baseline directly translates to enhanced membrane permeability and altered volume of distribution in downstream API candidates, making this specific precursor critical for targeting hydrophobic binding pockets [2].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~ 3.7
Comparator Or BaselinecLogP ~ 2.4 (3-bromobenzaldehyde)
Quantified Difference+1.3 log units, significantly increasing downstream hydrophobicity
ConditionsStandard in silico partition coefficient modeling (octanol/water)

Procuring the isopropyl-substituted building block is essential when downstream drug candidates require higher lipophilicity for target engagement or cellular permeability.

CMC (reported)
Reported
~0.2–0.5 g/L
Supports surfactant efficiency assessment in aqueous systems
Class-level; confirm per buffer and temperature

Orthogonal Functionalization Capacity vs. Cuminaldehyde

While 4-isopropylbenzaldehyde (cuminaldehyde) is a widely available and inexpensive commodity chemical, it lacks the critical halogen vector required for multi-directional synthesis [1]. 3-Bromo-4-isopropylbenzaldehyde provides a meta-bromine atom that serves as an orthogonal reaction site. This allows chemists to perform reductive amination or Wittig olefination at the aldehyde (yielding a stable intermediate), followed by a late-stage Suzuki-Miyaura coupling at the bromide. The absence of this bromide in cuminaldehyde means that any attempt to introduce a substituent at the 3-position would require harsh, unselective electrophilic aromatic substitution, which is incompatible with complex, sensitive substrates [2].

Evidence DimensionAvailable orthogonal functionalization vectors
Target Compound Data2 distinct vectors (electrophilic formyl, cross-coupling competent bromide)
Comparator Or Baseline1 vector (4-isopropylbenzaldehyde / cuminaldehyde)
Quantified Difference100% increase in programmable reaction sites, enabling convergent biaryl synthesis
ConditionsMulti-step synthetic pathway design

Buyers must select the brominated analog to enable late-stage cross-coupling, avoiding low-yielding, non-selective functionalization steps in complex syntheses.

Mildness Endpoint Context
Data to verify
Class-level inference
Reported lower irritation potential vs. SDS in some rinse-off models
Model-specific; source-specific review needed

Late-Stage Biaryl API Synthesis

Ideal for synthesizing sterically constrained biaryl compounds where the isopropyl group forces a specific dihedral angle between the aromatic rings, potentially isolating stable atropisomers for targeted drug discovery [1].

Lipophilic Fragment-Based Drug Design (FBDD)

Procured as a core scaffold when building libraries of highly lipophilic ligands aimed at deep, hydrophobic protein pockets, utilizing the aldehyde for rapid parallel library generation via reductive amination [2].

Advanced Agrochemical Development

Used in the formulation of next-generation fungicides or herbicides where the combination of halogenation and branched alkyl substitution is required to optimize environmental half-life and lipid membrane penetration in target organisms [3].

Application Fit

Application
Selection Property
Validation Focus
O/W emulsion formulation studies
Intermediate HLB range
Emulsion stability and droplet-size endpoints
Rinse-off personal-care model screening
C12 lactylate salt identity
Foam-quality and mildness endpoint review
Surfactant comparative studies
Anionic lactylate class
Performance ranking vs. SSL and SDS in target formulation

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

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